N-(2-chloro-1-phenylethylidene)hydroxylamine
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Overview
Description
Alpha-Chloroacetophenone oxime: is the oxime derivative of alpha-Chloroacetophenone. It is known for its powerful lachrymatory (tear-inducing) and irritant effects . This compound is produced by the reaction of alpha-Chloroacetophenone with hydroxylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Chloroacetophenone oxime is synthesized by reacting alpha-Chloroacetophenone with hydroxylamine . The reaction typically involves the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature. The product is then purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of N-(2-chloro-1-phenylethylidene)hydroxylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Alpha-Chloroacetophenone oxime undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The oxime group can be oxidized to form nitrile oxides.
Reduction Reactions: The oxime group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: Reagents such as hydrogen peroxide and sodium hypochlorite are used.
Reduction Reactions: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted acetophenones.
Oxidation Reactions: Products include nitrile oxides.
Reduction Reactions: Products include amines.
Scientific Research Applications
Alpha-Chloroacetophenone oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-chloro-1-phenylethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to their inhibition or activation.
Pathways Involved: The oxime group can form covalent bonds with active sites of enzymes, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Alpha-Chloroacetophenone oxime can be compared with other similar compounds, such as:
Phenacyl Chloride:
Uniqueness: Alpha-Chloroacetophenone oxime is unique due to its combination of lachrymatory effects and its utility as a reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
IUPAC Name |
(NE)-N-(2-chloro-1-phenylethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDSXLUNPBBOT-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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